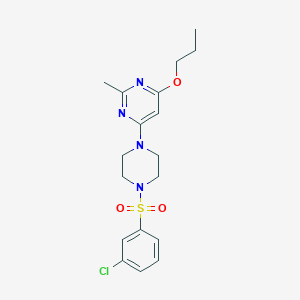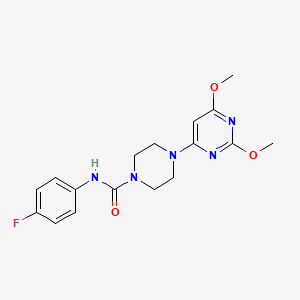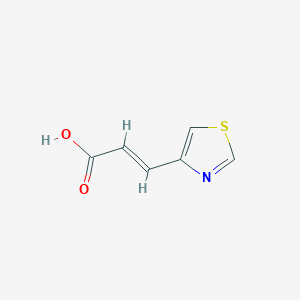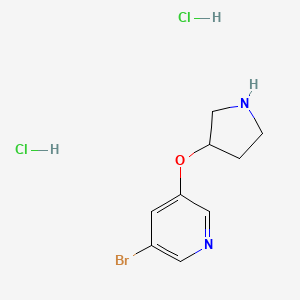![molecular formula C17H19N3O3S B2993798 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide CAS No. 2361892-64-8](/img/structure/B2993798.png)
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide, also known as CPS, is a chemical compound that has been widely used in scientific research. CPS is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
Wirkmechanismus
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a potent and selective inhibitor of a specific enzyme, which is a member of the serine/threonine protein kinase family. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide binds to the ATP-binding site of this enzyme and prevents its activity. This inhibition leads to the suppression of various biological processes that are regulated by this enzyme, such as cell proliferation and survival.
Biochemical and Physiological Effects
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses angiogenesis. In vivo studies have shown that 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has anti-tumor activity in various mouse models of cancer. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is also stable and easy to handle, which makes it suitable for use in high-throughput screening assays. However, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide also has limited selectivity against other kinases, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in scientific research. One potential direction is the development of more potent and selective inhibitors of the target enzyme. Another direction is the identification of new biological processes that are regulated by this enzyme. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide can also be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Finally, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide can be used in the development of new therapeutic agents for the treatment of cancer, cardiovascular diseases, and neurological disorders.
Conclusion
In conclusion, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a valuable tool for studying the role of a specific enzyme in various biological processes. It has been widely used in scientific research and has demonstrated significant biochemical and physiological effects. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in scientific research, including the development of more potent and selective inhibitors, the identification of new biological processes, and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide involves the reaction of 2-(propoxymethyl)benzylamine with 6-cyano-3-pyridinesulfonic acid chloride. The resulting product is then purified using column chromatography to obtain 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in its pure form. This synthesis method has been optimized to produce high yields of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide with high purity.
Wissenschaftliche Forschungsanwendungen
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of a specific enzyme, which is involved in various biological processes such as cell proliferation, apoptosis, and angiogenesis. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been used to study the role of this enzyme in cancer, cardiovascular diseases, and neurological disorders. It has also been used in drug discovery and development to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
6-cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-9-23-13-15-6-4-3-5-14(15)11-20-24(21,22)17-8-7-16(10-18)19-12-17/h3-8,12,20H,2,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYRMLKCDVIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1CNS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)
![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)


![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)


![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)
